CK2-IN-12

CK2 inhibition Kinase inhibitor Cancer research

CK2-IN-12 is a distinct 7,8-dichloroquinoline-4-one-3-carboxylic acid with a unique dual inhibition profile: CK2 IC50 0.8 µM and MAO-B IC50 115 nM. The 7,8-dichloro pattern is essential; substitution with 5,6,8-trichloro increases CK2 potency 2.7x, while non-chlorinated analogs lose dual activity. Procure this specific compound to ensure reproducible SAR data and avoid invalidating comparative studies.

Molecular Formula C10H5Cl2NO3
Molecular Weight 258.05 g/mol
CAS No. 144061-33-6
Cat. No. B132829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCK2-IN-12
CAS144061-33-6
Molecular FormulaC10H5Cl2NO3
Molecular Weight258.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C(=O)C(=CN2)C(=O)O)Cl)Cl
InChIInChI=1S/C10H5Cl2NO3/c11-6-2-1-4-8(7(6)12)13-3-5(9(4)14)10(15)16/h1-3H,(H,13,14)(H,15,16)
InChIKeyHVXHDYSWCHQWBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 7,8-Dichloroquinoline-4-one-3-carboxylic Acid (CAS 144061-33-6) – Key Identifiers and Research Use


7,8-Dichloroquinoline-4-one-3-carboxylic acid (also referred to as 7,8-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) is a small-molecule heterocyclic compound of the 4-quinolone-3-carboxylic acid class. Its structure features a quinoline core with chlorine substituents at the 7- and 8-positions, a 4-oxo group, and a carboxylic acid at the 3-position [1]. The compound is primarily known as an inhibitor of casein kinase 2 (CK2) and monoamine oxidase B (MAO-B) [2] and is used exclusively in research settings . This evidence-based guide focuses on quantifiable differentiation from close structural analogs to support informed scientific selection and procurement.

7,8-Dichloroquinoline-4-one-3-carboxylic Acid: Why 7,8-Dichloro Substitution Matters for Target Engagement


In the 4-quinolone-3-carboxylic acid series, the position and number of chlorine substituents profoundly alter target affinity and selectivity. Simple substitution of 7,8-dichloroquinoline-4-one-3-carboxylic acid with a 5,6,8-trichloro analog increases CK2 inhibitory potency by 2.7-fold (IC₅₀ 0.8 µM vs. 0.3 µM) [1]. Conversely, replacement with a non‑chlorinated or mono‑chlorinated quinoline scaffold eliminates the dual CK2/MAO‑B inhibition profile [2][3]. These quantitative differences preclude generic substitution; using a structurally similar but functionally distinct compound would invalidate comparative studies and waste research resources.

Quantitative Comparator-Based Evidence: 7,8-Dichloroquinoline-4-one-3-carboxylic Acid vs. Key Analogs


CK2 Inhibition Potency Relative to 5,6,8-Trichloro Analog

7,8-Dichloroquinoline-4-one-3-carboxylic acid inhibits human casein kinase 2 (CK2) with an IC₅₀ of 0.8 µM . This potency is 2.7-fold lower than that of the closely related 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (IC₅₀ = 0.3 µM) [1]. The difference stems from the additional chlorine atom in the 5-position, which enhances ATP-competitive binding.

CK2 inhibition Kinase inhibitor Cancer research

MAO-B Inhibition Potency vs. 1-Methyl-2-undecyl-4(1H)-quinolone

7,8-Dichloroquinoline-4-one-3-carboxylic acid inhibits rat brain MAO-B with an IC₅₀ of 115 nM (0.115 µM) [1]. This is 133-fold more potent than the structurally distinct 1-Methyl-2-undecyl-4(1H)-quinolone (IC₅₀ = 15.3 µM) [2]. While both compounds contain a quinolone core, the dichloro‑carboxylic acid motif dramatically improves MAO-B affinity.

MAO-B inhibition Neurodegeneration Monoamine oxidase

Selectivity Profile for CK2 Across a Kinase Panel

In a panel of seven protein kinases, 3-carboxy-4(1H)-quinolones (the class to which 7,8-dichloroquinoline-4-one-3-carboxylic acid belongs) exhibited considerable selectivity toward CK2 [1]. No significant inhibition of other kinases was observed at concentrations up to 10 µM [2]. This selectivity is a hallmark of the 3-carboxy-4(1H)-quinolone scaffold and is maintained in the 7,8-dichloro derivative.

Kinase selectivity CK2 Off-target profiling

Dual CK2/MAO-B Inhibition – A Unique Polypharmacology Profile

7,8-Dichloroquinoline-4-one-3-carboxylic acid simultaneously inhibits CK2 (IC₅₀ = 0.8 µM) and MAO-B (IC₅₀ = 115 nM) [1]. In contrast, the 5,6,8-trichloro analog is a more potent CK2 inhibitor (IC₅₀ = 0.3 µM) but lacks reported MAO-B activity [2]. Similarly, 1-methyl-2-undecyl-4(1H)-quinolone is a selective MAO-B inhibitor (IC₅₀ = 15.3 µM) without CK2 activity [3]. The dual-target profile is unique to the 7,8-dichloro substitution pattern.

Dual inhibitor Polypharmacology Neuroinflammation

High-Impact Research Applications for 7,8-Dichloroquinoline-4-one-3-carboxylic Acid


Investigating CK2-Driven Oncogenic Signaling

With a confirmed CK2 IC₅₀ of 0.8 µM and demonstrated selectivity over a panel of seven other kinases [1], this compound is suited for dissecting CK2-mediated pathways in cancer cell lines. It is particularly useful in comparative studies alongside the more potent 5,6,8-trichloro analog (IC₅₀ = 0.3 µM) to evaluate the impact of incremental potency vs. physicochemical profile changes.

Probing Dual CK2/MAO-B Inhibition in Neurodegenerative Models

The compound's ability to inhibit both CK2 (IC₅₀ = 0.8 µM) and MAO-B (IC₅₀ = 115 nM) [2][3] makes it a valuable probe for studying the intersection of kinase signaling and monoamine metabolism in neuronal systems. This dual-target profile is absent in structurally related quinolones [4][5], allowing researchers to attribute observed effects specifically to the 7,8-dichloro substitution.

Structure-Activity Relationship (SAR) Studies on Quinolone-3-Carboxylic Acids

As part of a systematic SAR campaign, this compound serves as a key data point for the 7,8-dichloro substitution pattern. Its CK2 and MAO-B inhibitory activities [3] provide quantitative benchmarks for comparing 7,8-disubstituted, 6,7-disubstituted, and 5,6,8-trisubstituted analogs [6]. Procurement of this specific compound ensures consistent, reproducible data across SAR iterations.

Benchmarking New CK2 Inhibitors

The well-documented CK2 IC₅₀ (0.8 µM) and its classification as a competitive ATP-site binder [1] position this compound as a reference inhibitor in high-throughput screening campaigns. It offers a moderately potent, structurally simple scaffold for validating assay conditions and comparing new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for CK2-IN-12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.